4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

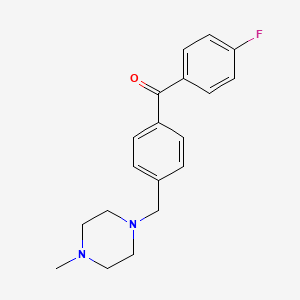

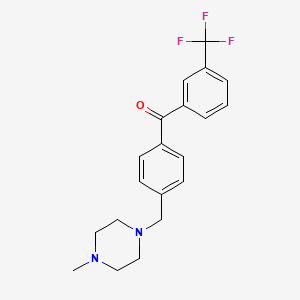

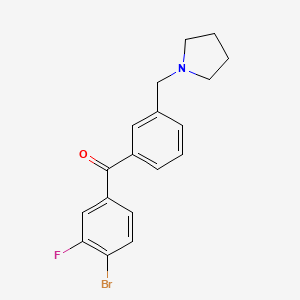

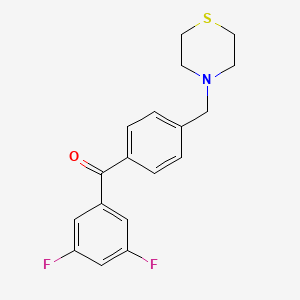

“4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone . It is utilized in various scientific investigations due to its unique structure.

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .Scientific Research Applications

Enzyme Induction Properties

Research has shown that various halogenated biphenyls, including bromo and fluoro analogs, can increase microsomal enzyme activities like benzo[a]pyrene hydroxylase, ethoxyresorufin O-deethylase, and dimethylaminoantipyrine N-demethylase. These effects are similar to those observed with certain drugs like phenobarbitone, suggesting potential applications in studying enzyme induction mechanisms (Bandiera et al., 1982).

Synthesis Applications

The compound has been utilized in the synthesis of various chemical structures. For instance, its involvement in the synthesis of 2,4,6-triaryl pyridines via reaction with α,β-unsaturated ketones demonstrates its utility in organic synthesis and the creation of complex molecular structures (Agarwal, 2012).

Imaging Studies

It has also been used in the synthesis of labeling compounds for comparative imaging studies, like positron emission tomography (PET) and single-photon computed tomography (SPECT), demonstrating its potential in diagnostic imaging and radiopharmaceutical applications (Li et al., 2003).

Fluorescence Properties

The compound's derivatives have been studied for their fluorescence properties, which could be significant in the development of materials with specific optical properties, like photoluminescence, for use in various technological applications (Zuo-qi, 2015).

Chemoselectivity in Grignard Reactions

Its role in the formation of Grignard reagents and subsequent reactions showcases its importance in studying chemoselectivity and reaction mechanisms in organic chemistry (Hein et al., 2015).

Mechanism of Action

The mechanism of action of “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” is not clear from the available information. Its applications in drug discovery and organic synthesis suggest that it may interact with biological systems or participate in chemical reactions in specific ways.

Safety and Hazards

The safety and hazards associated with “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including avoiding contact with skin and eyes and avoiding inhalation of dust .

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFPWPNHSFZPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643205 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-52-0 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)

![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)